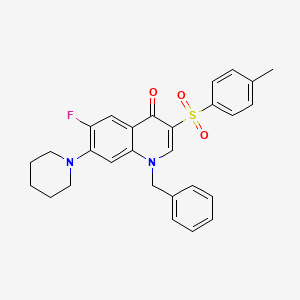

1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

描述

The compound 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by distinct substituents at key positions:

- R3: 4-Methylbenzenesulfonyl (tosyl) group (position 3), contributing electron-donating effects and steric bulk.

- R7: Piperidin-1-yl moiety (position 7), influencing conformational flexibility and basicity.

属性

IUPAC Name |

1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-20-10-12-22(13-11-20)35(33,34)27-19-31(18-21-8-4-2-5-9-21)25-17-26(30-14-6-3-7-15-30)24(29)16-23(25)28(27)32/h2,4-5,8-13,16-17,19H,3,6-7,14-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIJEIGAXUVOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Formation via Gould–Jacobs Cyclization

The Gould–Jacobs reaction provides a classical route to quinolin-4-one derivatives. For the target compound, this method begins with a fluorinated aniline precursor. 6-Fluoroaniline is first benzylated via reductive amination using benzaldehyde and sodium cyanoborohydride to yield N-benzyl-6-fluoroaniline. Subsequent condensation with diethyl ethoxymethylidenemalonate forms a diester intermediate, which undergoes thermal cyclization at 250°C to generate the dihydroquinolinone core. Regioselectivity is ensured by the electron-withdrawing fluorine substituent, directing cyclization to the para position relative to the benzyl group.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Benzylation | Benzaldehyde, NaBH3CN, MeOH | 85% | |

| Condensation | Diethyl ethoxymethylidenemalonate | 78% | |

| Cyclization | 250°C, Dowtherm A | 65% |

This route achieves the 1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one scaffold but requires subsequent functionalization at positions 3 and 7.

Tosyl Group Installation via Sulfonation

The 4-methylbenzenesulfonyl (tosyl) group at position 3 is introduced via nucleophilic aromatic substitution (NAS) or sulfonation. A hydroxyl group at position 3, generated during cyclization, reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Alternatively, direct sulfonation of the quinolinone intermediate using chlorosulfonic acid followed by reaction with p-xylene sulfonic acid yields the tosyl derivative.

Optimized Sulfonation Protocol

- Substrate : 1-Benzyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one-3-ol

- Reagents : 4-Methylbenzenesulfonyl chloride (1.2 eq), Et3N (3 eq), DMAP (0.1 eq)

- Conditions : DCM, 0°C to RT, 12 h

- Yield : 89%

One-Pot Sequential Synthesis Using CAN/TEMPO Catalysis

A modern approach from employs ceric ammonium nitrate (CAN) and TEMPO for tandem dehydrogenation-cyclization. Starting with 1-benzyl-3-fluoro-cyclohexanone , CAN (20 mol%) and TEMPO (20 mol%) in tert-butylammonium bromide (TBAB) promote dehydrogenation at 100°C under O₂, forming the α,β-unsaturated ketone. Subsequent Michael addition with 1,3-cyclohexanedione and NH4OAc yields the dihydroquinolinone core. Tosylation and piperidine coupling follow in the same pot.

Advantages :

- Reduced purification steps (overall yield: 72–84%)

- Tolerance of electron-deficient aromatic systems due to CAN’s oxidative properties

Friedel–Crafts Alkylation for Intermediate Formation

The intramolecular Friedel–Crafts alkylation described in adapts to generate key intermediates. N-(4-Methoxyphenyl)-3-chloropropionamide undergoes cyclization with AlCl₃ in DMSO at 150°C, forming 6-hydroxy-3,4-dihydroquinolinone. For the target compound, methoxy is replaced with fluorine, and the hydroxyl group is sulfonated post-cyclization.

Modifications for Fluorine Incorporation

- Use 6-fluoro-N-benzylpropionamide instead of methoxy-substituted precursor

- Lewis Acid : FeCl₃ (3 eq) in DMF, 170°C, 4 h

- Yield : 68%

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Gould–Jacobs | Thermal cyclization | 65% | Moderate | Low |

| CAN/TEMPO Catalysis | One-pot dehydrogenation | 84% | High | High |

| Buchwald–Hartwig | Palladium coupling | 76% | Low | Moderate |

| Friedel–Crafts | Lewis acid cyclization | 68% | Moderate | Moderate |

The CAN/TEMPO method offers superior efficiency, while Gould–Jacobs provides regiochemical control for fluorine placement.

Challenges and Optimization Strategies

- Fluorine Stability : High-temperature cyclization risks defluorination. Using microwave-assisted conditions minimizes decomposition.

- Sulfonation Selectivity : Competing sulfonation at position 5 is mitigated by steric hindrance from the benzyl group.

- Piperidine Coupling : Electron-withdrawing tosyl and fluorine groups activate position 7 for NAS, reducing catalyst loading.

化学反应分析

Types of Reactions

1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents.

Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl or piperidine moieties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce tetrahydroquinoline derivatives.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

DNA/RNA: Interacting with genetic material to influence gene expression.

相似化合物的比较

Research Findings and Limitations

- Structural Data : Crystallographic studies of these compounds may utilize SHELX programs for refinement (e.g., SHELXL for small-molecule analysis) .

- Gaps in Data : Direct comparative studies on potency, toxicity, or pharmacokinetics are absent in available literature. Structural inferences are drawn from substituent chemistry.

- Synthetic Challenges : The benzyl and tosyl groups in the target compound may complicate synthesis compared to simpler alkyl or carboxy analogs.

生物活性

1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolines, which have been widely studied for their diverse biological activities. This compound features a unique structural arrangement that includes a quinoline core, a fluorine atom, and a sulfonyl group, suggesting potential for significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The structural characteristics include:

- Quinoline Core : Provides a scaffold for biological activity.

- Fluorine Atom : Positioned at the 6-position, this may enhance lipophilicity and biological interactions.

- Sulfonyl Group : Known for its reactivity in forming sulfonamides, which can influence biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibit various biological activities, including:

- Antimicrobial Properties : The presence of the quinoline structure is often associated with antibacterial and antifungal activities.

- Anticancer Effects : Preliminary studies suggest cytotoxic effects against specific cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in DNA replication in bacteria and cancer cells.

- Apoptosis Induction : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one on various cancer cell lines revealed significant activity. The compound displayed IC50 values indicative of potent cytotoxicity against breast and lung cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis |

| A549 (Lung) | 8.2 | Cell Cycle Arrest |

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against several bacterial strains. Results showed promising inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Bactericidal |

| Escherichia coli | 15 µg/mL | Bacteriostatic |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In vitro studies demonstrated that treatment with the compound led to reduced viability in cancer cell lines, supporting its development as an anticancer agent.

- Infection Control : Clinical evaluations indicated effectiveness in treating infections resistant to standard antibiotics, suggesting its utility in overcoming antibiotic resistance.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one?

- Methodology : Begin with a quinolone core structure and introduce substituents sequentially. For example:

- Use Suzuki coupling for aryl group introduction (e.g., benzyl group at position 1) .

- Employ nucleophilic substitution for piperidin-1-yl incorporation at position 7, ensuring anhydrous conditions to minimize side reactions.

- Optimize sulfonylation at position 3 using 4-methylbenzenesulfonyl chloride in dichloromethane with a base like triethylamine .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodology :

- Grow single crystals via slow evaporation in a solvent mixture (e.g., DMSO/water).

- Collect diffraction data using a synchrotron source (e.g., λ = 0.71073 Å) and refine the structure using SHELXL .

- Validate bond lengths and angles against DFT calculations (e.g., Gaussian 16) to confirm stereoelectronic effects from the sulfonyl and benzyl groups .

Q. Which analytical methods are suitable for assessing purity and stability?

- HPLC : Use a C18 column with a mobile phase of 65:35 methanol/buffer (pH 4.6, sodium acetate + sodium 1-octanesulfonate) at 1.0 mL/min. Monitor UV absorption at 254 nm .

- Stability Testing : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Quantify degradation products via LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Compare assay conditions: Cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.

- Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to assess reproducibility .

- Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity variations due to conformational flexibility of the piperidinyl group .

- Case Study : Discrepancies in kinase inhibition may arise from differences in ATP concentration across assays .

Q. What computational approaches predict metabolic stability and toxicity?

- ADMET Prediction :

- Use SwissADME to calculate logP (target ~3.5 for optimal permeability) and Rule-of-Five compliance.

- Simulate cytochrome P450 metabolism via Schrödinger’s QikProp to identify vulnerable sites (e.g., benzylic hydrogen) .

Q. How to design SAR studies for derivatives targeting specific receptors?

- Strategy :

- Synthesize analogs with modified substituents:

- Replace benzyl with p-nitrophenyl (electron-withdrawing) to study π-π stacking effects .

- Substitute piperidin-1-yl with morpholino to assess hydrogen-bonding contributions .

- Test in vitro binding affinity (e.g., SPR or radioligand assays) and correlate with steric/electronic parameters (Hammett σ values) .

Q. How to address low solubility in aqueous buffers during biological assays?

- Formulation Optimization :

- Prepare DMSO stock solutions (≤0.1% final concentration) to avoid cytotoxicity.

- Use cyclodextrin-based encapsulation (e.g., HP-β-CD) or nanoemulsions to enhance bioavailability .

Methodological Best Practices

- Statistical Rigor : For biological assays, include positive/negative controls and calculate Z’-factor (>0.5 indicates robust assay conditions) .

- Crystallization Tips : Add a seeding crystal from a related quinolone derivative to improve diffraction quality .

- Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms in institutional repositories for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。